3,6-Dimethyl-1-benzofuran-2-carboxylic acid
CAS No.: 16820-37-4
Cat. No.: VC21053884
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16820-37-4 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | IXBLVHFNRPEBDO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |
Introduction
Chemical Structure and Properties
Molecular Identity
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is characterized by a benzofuran core with methyl substituents at positions 3 and 6, and a carboxylic acid group at position 2. This distinctive structural arrangement contributes to its chemical versatility and biological activity profile.
| Parameter | Value |
|---|---|
| Chemical Name | 3,6-Dimethyl-1-benzofuran-2-carboxylic acid |
| CAS Number | 16820-37-4 |
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid |
| SMILES Notation | Cc1ccc2c(C)c(C(O)=O)oc2c1 |
| Standard InChIKey | IXBLVHFNRPEBDO-UHFFFAOYSA-N |
The molecular structure features a fused bicyclic system where a benzene ring is connected to a furan ring, creating the benzofuran scaffold. The numbering system begins at the oxygen atom (position 1) and continues clockwise around the structure .
Synthesis Methods
Perkin Rearrangement
The synthesis of benzofuran-2-carboxylic acids, including the 3,6-dimethyl derivative, commonly employs the Perkin rearrangement, which involves a ring contraction of 3-halocoumarins. This reaction, first reported by W.H. Perkin in 1870, proceeds through a well-established mechanism:
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Base-catalyzed ring fission of the 3-halocoumarin through hydroxide addition to the carbonyl group
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Formation of a dianion intermediate
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Intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide
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Rearrangement to form the benzofuran-2-carboxylic acid structure
Kinetic studies of this rearrangement have determined Hammett reaction constants of 2.34 for the ring fission step (at 30.0°C) and -3.54 for the cyclization process (at 60.0°C), providing insight into the reaction mechanism .
Microwave-Assisted Synthesis
A significant advancement in the synthesis of benzofuran-2-carboxylic acids has been the development of microwave-assisted Perkin rearrangement reactions. This modern approach dramatically reduces reaction times from approximately 3 hours to just 5 minutes while maintaining excellent yields (95-99%) .
The procedure typically involves:
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Combining the appropriate 3-bromocoumarin with ethanol and sodium hydroxide in a microwave vessel
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Irradiating at 300W and 79°C for 5 minutes
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Acidification with concentrated hydrochloric acid to precipitate the product
This expedited synthetic protocol offers an efficient method for producing benzofuran-2-carboxylic acid derivatives, including potentially the 3,6-dimethyl analog, with significantly reduced reaction times and energy consumption .
Chemical Reactivity
Oxidation Reactions
3,6-Dimethyl-1-benzofuran-2-carboxylic acid can undergo oxidation reactions primarily at the methyl substituents and the benzofuran core:
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Methyl Group Oxidation: The methyl groups at positions 3 and 6 can be oxidized to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic or basic media), potentially forming di- or tri-carboxylic acid analogs.
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Benzofuran Core Oxidation: The aromatic ring system may undergo oxidation to quinone-like structures using agents such as hydrogen peroxide or peracids.
These oxidation pathways provide routes to functionalized derivatives with modified physicochemical properties.
Reduction Reactions
The carboxylic acid group and aromatic system of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid participate in various reduction processes:
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Carboxylic Acid Reduction: Treatment with lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF under reflux conditions can reduce the carboxylic acid group to a primary alcohol, yielding 3,6-dimethyl-1-benzofuran-2-methanol.
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Ring Hydrogenation: Catalytic hydrogenation using H₂/Pd-C can partially reduce the benzofuran ring to produce dihydrobenzofuran derivatives, though over-reduction to fully saturated systems is possible under more forcing conditions.
Biological Activities
Diuretic and Saluretic Properties
Research indicates that compounds related to benzofuran-2-carboxylic acids, including potentially the 3,6-dimethyl derivative, exhibit significant diuretic and saluretic properties. These compounds enhance urine production while promoting sodium excretion, making them valuable candidates for treating conditions associated with fluid retention.
The proposed mechanism of action involves:
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Inhibition of sodium reabsorption in the renal tubules
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Increased sodium and water excretion
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Modulation of blood pressure and fluid balance
Animal studies have demonstrated significant increases in urinary output and sodium chloride excretion following administration of these compounds, supporting their efficacy as diuretics.
Antimicrobial Activity
The benzofuran scaffold is associated with significant antimicrobial properties against various bacterial and fungal strains. While specific data on 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is limited, related benzofuran compounds have demonstrated activity against:
| Microorganism Type | Typical MIC Range |
|---|---|
| Gram-positive bacteria | 50-200 μg/mL |
| Gram-negative bacteria | >200 μg/mL |
| Yeasts (e.g., Candida species) | ~100 μg/mL |
The presence of specific functional groups, including the carboxylic acid moiety and methyl substituents, likely contributes to these antimicrobial properties through interaction with bacterial cell components.
Anticancer Properties
Structure-Activity Relationships
Comparison with Parent and Related Compounds
Understanding the relationship between structure and activity requires comparison of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid with its parent compound and other derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Benzofuran-2-carboxylic acid (Parent) | C9H6O3 | 162.14 | No methyl substituents |
| 3,6-Dimethyl-1-benzofuran-2-carboxylic acid | C11H10O3 | 190.19 | Methyl groups at positions 3 and 6 |
| 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | C12H12O3 | 204.22 | Additional methyl group at position 7 |
| 5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid | Various | Various | Bromo substituent and differently positioned methyl groups |
These structural variations influence:
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Lipophilicity: The addition of each methyl group increases lipophilicity, potentially enhancing membrane permeability
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Electronic Effects: Methyl groups act as electron-donating substituents, altering the electronic distribution within the molecule
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Steric Properties: The position and number of substituents affect the three-dimensional structure and molecular interactions
Impact of Methyl Substituents
The presence of methyl groups at positions 3 and 6 in 3,6-Dimethyl-1-benzofuran-2-carboxylic acid confers several distinct properties compared to the unsubstituted parent compound:
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Enhanced Lipophilicity: Methyl substituents increase the compound's lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets
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Modified Electron Density: The electron-donating effect of methyl groups alters the electron distribution within the benzofuran ring, affecting its reactivity and interaction with biological targets
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Steric Effects: Methyl groups introduce steric constraints that can influence binding to receptors and enzymes
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Metabolic Stability: Methyl substitution may protect certain positions from metabolic attack, potentially extending the compound's half-life in biological systems
Applications in Research and Industry
Pharmaceutical Development
3,6-Dimethyl-1-benzofuran-2-carboxylic acid serves as a valuable scaffold in pharmaceutical research and development, with several potential applications:
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Diuretic Agents: Development of medications for treating hypertension, edema, and heart failure based on its diuretic and saluretic properties
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Anti-inflammatory Drugs: Creation of novel anti-inflammatory compounds targeting specific inflammatory pathways
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Antimicrobial Development: Design of new antibacterial and antifungal agents, particularly against Gram-positive bacteria and yeast strains
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Anticancer Therapeutics: Formulation of targeted anticancer drugs acting through specific cellular mechanisms
Organic Synthesis
The compound functions as an important intermediate in organic synthesis, particularly in creating more complex biologically active molecules:
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Building Block: The benzofuran scaffold is crucial for developing various pharmaceuticals targeting cancer and central nervous system disorders
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Versatile Functionality: The carboxylic acid group provides a reactive handle for further transformations, including esterification, amidation, and reduction
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Structural Diversity: Synthetic modifications can generate libraries of compounds with diverse biological activities
Material Science Applications
Beyond pharmaceutical applications, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid and its derivatives may find utility in material science:
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**Development of specialty polymers with defined properties
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**Creation of organic semiconductors and electroluminescent materials
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**Production of molecular sensors and probes
Analytical Characterization
Spectroscopic Properties
The characterization of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule
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Infrared Spectroscopy (IR): Reveals functional group vibrations, particularly the characteristic C=O stretching of the carboxylic acid (typically around 1700 cm-1)
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern
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UV-Visible Spectroscopy: Provides insight into electronic transitions and conjugation within the molecule
While specific spectral data for 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is limited in the available research, related benzofuran compounds have been well-characterized using these techniques.
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